molecular formula C9H11NO B028614 1,2,3,4-Tetrahydroisoquinolin-5-ol CAS No. 102877-50-9

1,2,3,4-Tetrahydroisoquinolin-5-ol

Cat. No.: B028614
CAS No.: 102877-50-9
M. Wt: 149.19 g/mol
InChI Key: OMZHCCXUVSEGAD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-5-ol is a secondary amine with the chemical formula C9H11NO. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-5-ol has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It is studied for its potential neuroprotective effects and its role in neurotransmitter regulation.

    Medicine: It has been investigated for its potential therapeutic effects against neurodegenerative diseases and infections.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for 1,2,3,4-Tetrahydroisoquinolin-5-ol indicates that it is for R&D use only and not for medicinal use .

Future Directions

The tetrahydroisoquinoline (THIQ) heterocyclic scaffold, which includes 1,2,3,4-Tetrahydroisoquinolin-5-ol, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Biochemical Analysis

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to fully elucidate these mechanisms.

Dosage Effects in Animal Models

The effects of different dosages of 1,2,3,4-Tetrahydroisoquinolin-5-ol in animal models have been studied to some extent . More detailed studies are needed to understand threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.

    Isoquinoline: The parent compound with a more aromatic structure.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups that enhance its biological activity.

Uniqueness: 1,2,3,4-Tetrahydroisoquinolin-5-ol is unique due to its hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZHCCXUVSEGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553061
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-50-9
Record name 1,2,3,4-Tetrahydro-5-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102877-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isoquinolin-5-ol (Aldrich, Cat. #H33207)(0.75 g, 5.2 mmol) was dissolved in acetic acid (20.0 mL) in a Parr shaker bottle. The reaction was degassed with nitrogen, and the platinum dioxide (0.050 g) was added. The reaction was charged to 55 Psi hydrogen and shaken. After shaking for 24 h. the reaction was complete. This was filtered to remove the catalyst and concentrated under reduced pressure give a dark amber 1,2,3,4-tetrahydroisoquinolin-5-ol (0.70 g, 90%) as an oil. Analytical LCMS (M+H)+: m/z=150.1.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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